molecular formula C8H15NO2 B040785 6-Acetamidohexanal CAS No. 123090-43-7

6-Acetamidohexanal

Katalognummer B040785
CAS-Nummer: 123090-43-7
Molekulargewicht: 157.21 g/mol
InChI-Schlüssel: LKNUIOZKLGQZEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Acetamidohexanal is a chemical compound that belongs to the class of aldehydes. It is a colorless liquid with a pungent odor and is widely used in the synthesis of various organic compounds. The compound is also used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential applications.

Wirkmechanismus

The mechanism of action of 6-Acetamidohexanal is not well understood. However, studies have suggested that the compound may act as a reactive intermediate in various chemical reactions. It may also act as a nucleophile in certain reactions, where it can react with electrophiles to form new compounds.
Biochemical and Physiological Effects:
Research has shown that this compound may have various biochemical and physiological effects. Studies have suggested that the compound may have antimicrobial properties, which make it useful in the development of new antibiotics. It has also been shown to have antioxidant properties, which may make it useful in the treatment of various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using 6-Acetamidohexanal in lab experiments is its high reactivity, which makes it useful in various chemical reactions. The compound is also readily available and relatively inexpensive, making it a popular choice among researchers. However, the compound is highly volatile and can be hazardous if not handled properly.

Zukünftige Richtungen

There are several future directions for research on 6-Acetamidohexanal. One area of research is the development of new synthetic routes for the compound, which may lead to more efficient and cost-effective methods of production. Another area of research is the study of the compound's potential applications in the development of new drugs and other therapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on human health.
Conclusion:
In conclusion, this compound is a versatile chemical compound that has a wide range of potential applications in various scientific fields. Its high reactivity and availability make it a popular choice among researchers. Further research is needed to fully understand the compound's mechanism of action and potential applications.

Synthesemethoden

The synthesis of 6-Acetamidohexanal involves the reaction between hexanal and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an acylation process, where the acetyl group from acetic anhydride is transferred to the aldehyde group of hexanal, resulting in the formation of this compound.

Wissenschaftliche Forschungsanwendungen

6-Acetamidohexanal has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is its use as a starting material for the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and fragrances. The compound has also been studied for its potential use as a flavoring agent in food products.

Eigenschaften

CAS-Nummer

123090-43-7

Molekularformel

C8H15NO2

Molekulargewicht

157.21 g/mol

IUPAC-Name

N-(6-oxohexyl)acetamide

InChI

InChI=1S/C8H15NO2/c1-8(11)9-6-4-2-3-5-7-10/h7H,2-6H2,1H3,(H,9,11)

InChI-Schlüssel

LKNUIOZKLGQZEF-UHFFFAOYSA-N

SMILES

CC(=O)NCCCCCC=O

Kanonische SMILES

CC(=O)NCCCCCC=O

Andere CAS-Nummern

123090-43-7

Synonyme

6-acetamidohexanal

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.